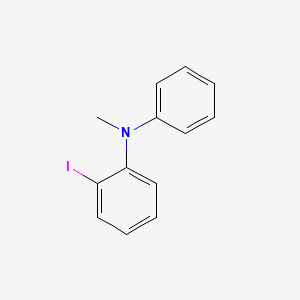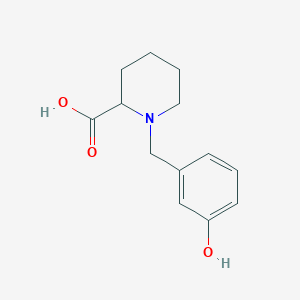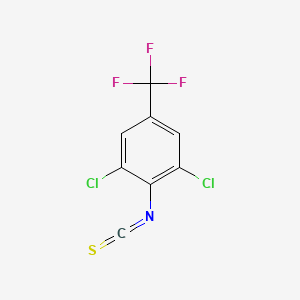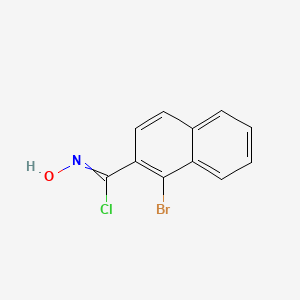
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride is a chemical compound with the molecular formula C11H7BrClNO It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a naphthimidoyl chloride moiety
Métodos De Preparación
The synthesis of 1-Bromo-N-hydroxy-2-naphthimidoyl Chloride typically involves the reaction of 1-bromo-2-naphthylamine with N-hydroxyphthalimide in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-N-hydroxy-2-naphthimidoyl Chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
1-Bromo-N-hydroxy-2-naphthimidoyl Chloride can be compared with similar compounds such as:
1-Bromo-2-naphthylamine: Lacks the hydroxyl and chloride groups, making it less reactive in certain chemical reactions.
N-hydroxyphthalimide: Contains a similar hydroxyl group but lacks the bromine and naphthimidoyl chloride moiety, resulting in different reactivity and applications.
2-Naphthimidoyl Chloride:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Propiedades
Fórmula molecular |
C11H7BrClNO |
|---|---|
Peso molecular |
284.53 g/mol |
Nombre IUPAC |
1-bromo-N-hydroxynaphthalene-2-carboximidoyl chloride |
InChI |
InChI=1S/C11H7BrClNO/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14-15/h1-6,15H |
Clave InChI |
UREVDKYGKZNOBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


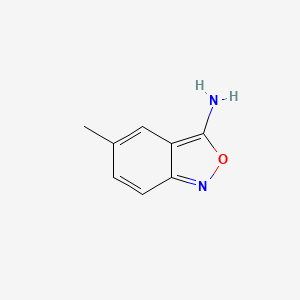
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
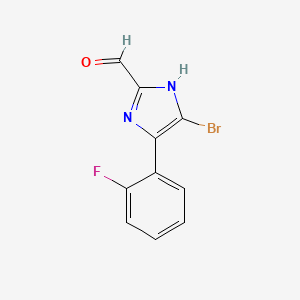
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
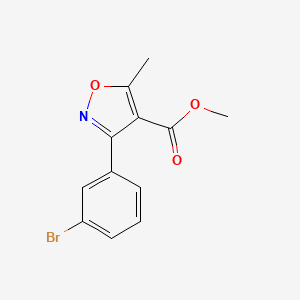
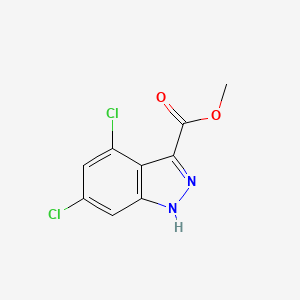
![5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698766.png)
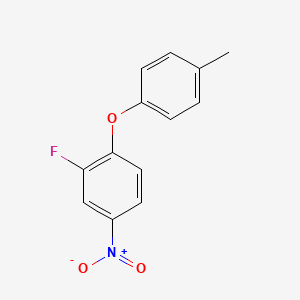
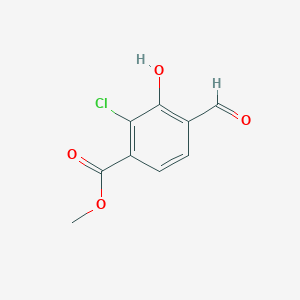
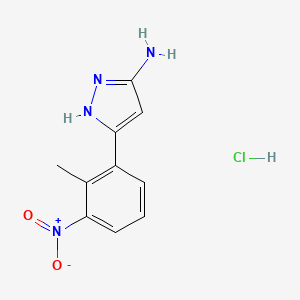
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
